molecular formula C12H12N2O2 B2433054 Ethyl 3-aminoquinoline-2-carboxylate CAS No. 62235-59-0

Ethyl 3-aminoquinoline-2-carboxylate

Cat. No.: B2433054
CAS No.: 62235-59-0
M. Wt: 216.24
InChI Key: DXRZFETVSRVQEV-UHFFFAOYSA-N
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Description

Ethyl 3-aminoquinoline-2-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of an ethyl ester group at the 2-position and an amino group at the 3-position of the quinoline ring.

Scientific Research Applications

Ethyl 3-aminoquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Industry: It is used in the synthesis of dyes and pigments.

Safety and Hazards

The safety information for Ethyl 3-aminoquinoline-2-carboxylate indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding eye contact and inhalation, and using protective clothing .

Future Directions

While the future directions for Ethyl 3-aminoquinoline-2-carboxylate are not explicitly mentioned in the retrieved papers, the compound’s interesting pharmaceutical and biological activities make it a valuable subject for future research and development .

Mechanism of Action

Target of Action

Ethyl 3-aminoquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have a diverse spectrum of biological activities . Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some quinoline derivatives have been found to have antiviral, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities . For example, some quinoline derivatives have been found to inhibit the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of quinoline derivatives can vary widely depending on their chemical structure . These properties can significantly impact the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

Quinoline derivatives have been found to have a variety of effects at the molecular and cellular level, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoquinoline-2-carboxylate typically involves the reaction of 3-aminoquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nature of the substituent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the ester and amino groups.

    3-Aminoquinoline: Lacks the ester group.

    Ethyl quinoline-2-carboxylate: Lacks the amino group.

Uniqueness

Ethyl 3-aminoquinoline-2-carboxylate is unique due to the presence of both the amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

ethyl 3-aminoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRZFETVSRVQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62235-59-0
Record name ethyl 3-aminoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl bromopyruvate (1.69 g, 1.09 mL, 8.68 mmol) in dry EtOH (16 mL) was added dropwise over 20 min to a stirred solution of pyridine (684 mg, 699 μL, 8.68 mmol) in dry EtOH (24 mL). The resulting solution was heated at 60-70° C. for 1 h and cooled to room temperature. 2-Aminobenzaldehyde (1.00 g, 8.26 mmol) and pyridine (1.6 mL) were added and the resulting yellow solution was heated at reflux for 4½ h. Pyrrolidine (1.40 g, 1.64 mL, 19.7 mmol) was added and the resulting mixture was heated at reflux for 3 h and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient) to afford ethyl 3-aminoquinoline-2-carboxylate, as a yellow solid. Rf=0.31 (20% EtOAc/hexanes). LCMS calc.=217.1; found=217.1 (M+1). 1H NMR (500 MHz, CDCl3): δ 8.04-8.02 (m, 1H); 7.53-7.51 (m, 1H); 7.44-7.38 (m, 2H); 7.32 (s, 1H); 4.53 (q, J=7.1 Hz, 2H); 1.48 (t, J=7.1 Hz, 3H).
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
699 μL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three

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